molecular formula C6H14N2O4S B11939466 Tert-butyl 2-(methylsulfonyl)hydrazinecarboxylate

Tert-butyl 2-(methylsulfonyl)hydrazinecarboxylate

Cat. No.: B11939466
M. Wt: 210.25 g/mol
InChI Key: RYCUXIYZQQNAGU-UHFFFAOYSA-N
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Description

Tert-butyl 2-(methylsulfonyl)hydrazinecarboxylate is a chemical compound with the molecular formula C6H14N2O4S and a molecular weight of 210.253 g/mol . This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(methylsulfonyl)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with methylsulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(methylsulfonyl)hydrazinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound yields sulfone derivatives, while reduction produces sulfide derivatives.

Scientific Research Applications

Tert-butyl 2-(methylsulfonyl)hydrazinecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(methylsulfonyl)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, potentially inhibiting or modifying the activity of enzymes and other proteins. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(methylsulfonyl)hydrazinecarboxylate is unique due to the presence of both the tert-butyl ester and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable reagent in organic synthesis and a subject of interest in various research fields.

Properties

Molecular Formula

C6H14N2O4S

Molecular Weight

210.25 g/mol

IUPAC Name

tert-butyl N-(methanesulfonamido)carbamate

InChI

InChI=1S/C6H14N2O4S/c1-6(2,3)12-5(9)7-8-13(4,10)11/h8H,1-4H3,(H,7,9)

InChI Key

RYCUXIYZQQNAGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NNS(=O)(=O)C

Origin of Product

United States

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